H-D-Glu(OtBu)-OH
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Overview
Description
H-D-Glu(OtBu)-OH: is a derivative of glutamic acid, an amino acid that plays a crucial role in various biological processes. This compound is often used in scientific research due to its unique properties and versatility in chemical synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of H-D-Glu(OtBu)-OH typically involves the protection of the carboxyl group of glutamic acid with a tert-butyl ester group. This is achieved by reacting glutamic acid with tert-butyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction conditions usually require heating to facilitate the esterification process .
Industrial Production Methods: : In an industrial setting, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the esterification process while minimizing by-products .
Chemical Reactions Analysis
Types of Reactions: : H-D-Glu(OtBu)-OH undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The tert-butyl ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or alcohols in the presence of a catalyst.
Major Products: : The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce alcohols or amines .
Scientific Research Applications
H-D-Glu(OtBu)-OH has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is utilized in studies involving amino acid metabolism and protein synthesis.
Medicine: Research on this compound contributes to the development of pharmaceuticals targeting glutamate receptors.
Industry: The compound is employed in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of H-D-Glu(OtBu)-OH involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can influence various biochemical pathways, including those involved in amino acid metabolism and neurotransmission .
Comparison with Similar Compounds
Similar Compounds
L-Glutamic Acid: The parent compound of H-D-Glu(OtBu)-OH, involved in protein synthesis and neurotransmission.
N-Acetylglutamic Acid: Another derivative of glutamic acid, used in metabolic studies.
Glutamine: An amino acid similar to glutamic acid, with roles in protein synthesis and immune function
Uniqueness: : this compound is unique due to its tert-butyl ester group, which provides enhanced stability and reactivity compared to other glutamic acid derivatives. This makes it particularly useful in synthetic chemistry and industrial applications .
Properties
IUPAC Name |
(2R)-2-amino-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO4/c1-9(2,3)14-7(11)5-4-6(10)8(12)13/h6H,4-5,10H2,1-3H3,(H,12,13)/t6-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OIOAKXPMBIZAHL-ZCFIWIBFSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426828 |
Source
|
Record name | H-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
45125-00-6 |
Source
|
Record name | H-D-Glu(OtBu)-OH | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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